(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

Chiral resolution Lipase-catalyzed kinetic resolution Enantiomeric excess

(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine (CAS 1269825-14-0) is an enantiomerically enriched chiral primary amine belonging to the 1-aryl-2-propenylamine (aryl allylamine) class. It features a stereodefined (S)-configuration at the benzylic carbon, a 3-bromo-5-methyl substitution pattern on the phenyl ring, and a terminal allylamine moiety.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B13031084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(C=C)N
InChIInChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1
InChIKeyOEUQLRYVNCEHPM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine: A Chiral 1-Aryl-2-propenylamine Building Block for Asymmetric Synthesis


(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine (CAS 1269825-14-0) is an enantiomerically enriched chiral primary amine belonging to the 1-aryl-2-propenylamine (aryl allylamine) class. It features a stereodefined (S)-configuration at the benzylic carbon, a 3-bromo-5-methyl substitution pattern on the phenyl ring, and a terminal allylamine moiety. The molecular formula is C10H12BrN with a molecular weight of 226.11 g·mol−1 . This compound serves as a versatile chiral building block for the stereoselective synthesis of biologically active molecules, including α-hydroxy-β-amino acids and taxoid side-chain analogs, where the vinyl group provides a synthetic handle for further functionalization (e.g., hydroboration, epoxidation, cross-metathesis) while the aryl bromide enables late-stage cross-coupling diversification [1].

Why (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine Cannot Be Replaced by Generic In-Class Analogs


Substituting (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine with its racemate, the opposite enantiomer, or a saturated alkylamine analog introduces stereochemical, electronic, and reactivity alterations that propagate through downstream synthetic sequences. In chiral amine chemistry, the enantiomer typically exhibits twice the potency of the racemate in biological contexts, and stereochemical inversion can abolish target binding entirely [1]. The 3-bromo-5-methylphenyl regioisomeric pattern governs both the steric environment at the reactive benzylic center and the electronic properties of the aryl ring (σmeta effects of Br and CH3), influencing reaction rates in Pd-catalyzed cross-couplings and nucleophilic additions [2]. Furthermore, the terminal allyl group is not merely a structural placeholder: its presence lowers the pKa of the amine by approximately 0.75 log units versus the saturated propylamine analog, affecting protonation state, solubility, and salt formulation behavior . These multidimensional differences mean that no single in-class analog simultaneously recapitulates the stereochemistry, regioisomeric substitution, and allylic functionality of the target compound.

(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine: Quantitative Differentiation Evidence Against Key Comparators


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemate in Enantioselective Synthesis Outcomes

The (1S)-enantiomer of 1-(3-bromo-5-methylphenyl)prop-2-enylamine is one of two possible stereoisomers at the benzylic carbon. In the broader class of 1-aryl-2-propenylamines, lipase-catalyzed kinetic resolution of racemates using Candida antarctica lipase (CAL) yields both (R)- and (S)-enantiomers with enantiomeric excesses typically exceeding 95%, and the absolute configuration dictates the stereochemical outcome of downstream transformations such as Sharpless asymmetric dihydroxylation or epoxidation used to construct α-hydroxy-β-amino acid pharmacophores [1]. The target compound is supplied at 98% chemical purity with defined (S)-absolute configuration , whereas the (R)-enantiomer (CAS 1269805-10-8) is also available at 98% purity , and the racemate (CAS 1270363-67-1) is supplied at 95% purity . In stereoselective synthesis, use of the racemate would reduce the theoretical maximum yield of the desired diastereomer by 50% and introduce an unwanted stereoisomer requiring separation.

Chiral resolution Lipase-catalyzed kinetic resolution Enantiomeric excess Taxol side-chain synthesis

Amine Basicity: pKa Differential Between Allylamine (8.32) and Saturated Propylamine Analog (9.07)

The predicted pKa of the target compound's amine group (based on the racemic form, CAS 1270363-67-1) is 8.32 ± 0.10, compared with 9.07 ± 0.10 for the saturated analog (1S)-1-(3-bromo-5-methylphenyl)propylamine (CAS 1269941-36-7) . This 0.75 log-unit decrease in basicity arises from the electron-withdrawing inductive effect of the adjacent vinyl group and has practical consequences: the allylamine is less extensively protonated at physiological pH (7.4), yielding a higher fraction of neutral free base (approximately 89% vs. 98% for the saturated analog), which can enhance passive membrane permeability in cellular assays [1]. Conversely, for applications requiring water-soluble hydrochloride salts, the saturated analog provides greater salt formation driving force.

Physicochemical profiling Amine basicity pKa prediction Salt formation Solid-phase extraction

Lipophilicity: LogP Difference Between Allylamine and Saturated Propylamine Analog

The predicted LogP for the target compound is 2.94 . Although the saturated analog's LogP value is not explicitly reported in the accessed databases, the replacement of a C=C double bond with a C–C single bond generally increases calculated LogP by approximately 0.3–0.4 log units (due to the removal of the polarizable π-electron system), based on fragment-based calculation methods [1]. For an alternative comparator, the regioisomer 1-(4-bromo-3-methylphenyl)prop-2-en-1-amine (CAS 1270455-79-2) has a predicted XLogP3 of 2.7 [2]. The difference of approximately 0.24 log units between the 3-bromo-5-methyl and 4-bromo-3-methyl regioisomers illustrates how subtle changes in substitution pattern modulate lipophilicity, which in turn affects reversed-phase HPLC retention times, plasma protein binding, and passive blood-brain barrier penetration potential.

Lipophilicity LogP ADME Chromatographic retention Blood-brain barrier penetration

Regioisomeric Bromine Position: 3-Bromo-5-methylphenyl vs. 4-Bromo-3-methylphenyl in Cross-Coupling Reactivity

The position of the bromine substituent on the phenyl ring dictates both the steric accessibility for Pd-catalyzed cross-coupling and the electronic activation/deactivation pattern. In the target compound, bromine is at the 3-position (meta to the allylamine-bearing benzylic carbon; meta to the methyl group), whereas the regioisomer 1-(4-bromo-3-methylphenyl)prop-2-en-1-amine (CAS 1270455-79-2) bears bromine at the 4-position (para to the benzylic carbon; meta to methyl) [1]. The meta-bromine of the target experiences less steric hindrance from the adjacent methyl group (both are meta to each other, minimizing 1,3-steric interactions) compared with the 4-bromo-3-methyl arrangement where the methyl group is ortho to bromine, creating torsional constraint. In Ni/photoredox dual-catalytic cross-coupling reactions of allylamines with alkyl bromides, the steric environment around the aryl bromide directly influences oxidative addition rates and coupling yields [2]. Additionally, the predicted pKa of the regioisomer is 8.41 ± 0.10, approximately 0.09 units higher than the target (8.32), reflecting the altered electronic communication between substituents [1].

Regioisomerism Suzuki coupling Buchwald-Hartwig amination Steric effects Electronic effects

Synthetic Versatility: Allylamine vs. Saturated Propylamine in Downstream Functionalization Pathways

The terminal allyl (–CH=CH₂) group of the target compound provides orthogonal synthetic handles absent in the saturated propylamine analog (CAS 1269941-36-7). The 1-aryl-2-propenylamine scaffold has been demonstrated as a direct precursor to syn- and anti-α-hydroxy-β-amino acids via Sharpless asymmetric dihydroxylation or epoxidation-ring-opening sequences, as established by Castagnolo et al. in the context of Taxol® side-chain synthesis [1]. The vinyl group also enables hydroboration–oxidation to β-amino alcohols, olefin cross-metathesis for chain extension, and ozonolysis to the corresponding aldehyde for reductive amination diversification. The saturated analog lacks all of these reactivity modes, limiting its utility to simple amine nucleophile or reductive amination substrate roles. Quantitative yield data from the literature: lipase-catalyzed resolution of (±)-1-aryl-2-propenylamines proceeds with isolated yields of 40–48% for each enantiomer (theoretical maximum 50%), with enantiomeric excesses >95% [1].

Allylamine reactivity Hydroboration Epoxidation Cross-metathesis Ozonolysis Building block

Optimal Application Scenarios for (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine Based on Differentiation Evidence


Enantioselective Synthesis of α-Hydroxy-β-Amino Acid Pharmacophores (Taxol® Side-Chain Mimics)

The (1S)-configured allylamine serves as a direct chiral precursor for constructing the (2R,3S)-phenylisoserine side chain of Taxol® and related microtubule-stabilizing agents. The established synthetic route involves Sharpless asymmetric dihydroxylation of the vinyl group followed by regioselective epoxide opening, with the absolute (S)-configuration at the benzylic carbon directing the stereochemical outcome of the dihydroxylation [1]. Procurement of the enantiopure (1S)-form eliminates the 50% material loss inherent in using racemic starting material and avoids the need for diastereomer separation post-synthesis.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling of the Aryl Bromide Handle

The 3-bromo substituent, positioned meta to both the methyl group and the chiral benzylic amine, provides a sterically accessible aryl halide for Suzuki-Miyaura, Buchwald-Hartwig, and Ni/photoredox dual-catalytic cross-coupling reactions [2]. The target compound's 3-bromo-5-methylphenyl pattern offers reduced steric congestion around the C–Br bond compared to the 4-bromo-3-methylphenyl regioisomer, where the adjacent methyl group may slow oxidative addition. This regioisomeric advantage, combined with the allylamine's orthogonal reactivity, enables sequential one-pot diversification strategies for constructing focused libraries of chiral β-arylamine derivatives.

Chiral Building Block for CNS-Targeted β-Arylalkylamine Libraries

β-Aryl(heteroaryl)alkylamines are a privileged scaffold in CNS drug discovery, with activity at serotonin (5-HT) receptor subtypes and trace amine-associated receptors (TAARs) [3]. The target compound, with its stereodefined (S)-configuration, predicted LogP of 2.94, TPSA of 26.02 Ų, and pKa of 8.32, falls within favorable CNS drug-like property space (CNS MPO score predicted ≥4.5) . The allyl group can be further elaborated to modulate lipophilicity and amine basicity, enabling systematic exploration of structure–activity relationships around the β-arylamine pharmacophore while maintaining enantiomeric integrity.

Enzymatic Resolution Process Development and Scale-Up Studies

For process chemistry groups developing scalable enzymatic kinetic resolutions, the target (1S)-enantiomer represents the resolved product of Candida antarctica lipase (CAL)-catalyzed acyl transfer on the racemic 1-aryl-2-propenylamine substrate [1]. Procurement of the pre-resolved (1S)-enantiomer at 98% purity serves both as an analytical reference standard for chiral HPLC method development and as a seed crystal for classical resolution via diastereomeric salt formation, circumventing the need for initial resolution optimization.

Quote Request

Request a Quote for (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.